[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzothiophene derivatives with urea or thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods
Industrial production of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper sulfate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promise as anti-inflammatory and anticancer agents. These compounds can inhibit key enzymes involved in inflammation and cancer progression .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. These materials have applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with DNA or proteins involved in cell signaling pathways, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Similar in structure but lacks the benzene ring.
Benzofuro[3,2-d]pyrimidine: Contains an oxygen atom instead of sulfur in the thiophene ring.
Pyrido[2,3-d]pyrimidine: Contains a nitrogen atom in place of sulfur in the thiophene ring.
Uniqueness
1Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .
Properties
Molecular Formula |
C10H6N2O2S |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
1H-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O2S/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14) |
InChI Key |
HEHXTGBPPFWIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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